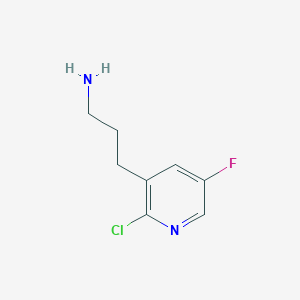

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine

Description

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-amine is a pyridine derivative with a propan-1-amine side chain. Its molecular formula is C₈H₁₀ClFN₂, and it features a chloro-fluoro substitution pattern on the pyridine ring, which influences its electronic properties and reactivity.

Key physicochemical properties (based on analogs):

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

3-(2-chloro-5-fluoropyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H10ClFN2/c9-8-6(2-1-3-11)4-7(10)5-12-8/h4-5H,1-3,11H2 |

InChI Key |

MZKCBAYNXZVRQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CCCN)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-chloro-5-fluoropyridine is reacted with propan-1-amine in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine Derivatives with Halogen Substituents

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol

- Structure : Differs by replacing the terminal amine with a hydroxyl group.

- Properties : Higher polarity due to -OH, reducing lipophilicity (logP ~1.2 vs. ~1.8 for the amine). Used as a precursor in synthetic routes .

- Applications : Intermediate in drug discovery for further functionalization.

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Propan-1-amine Derivatives with Heterocyclic Attachments

N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine

- Structure : Tetrazine-functionalized benzyl group with fluorine-18 labeling.

- Properties : Superior brain clearance and imaging contrast in Aβ plaque studies compared to [18F]F-537-Tz, attributed to the propan-1-amine backbone enhancing pharmacokinetics .

- Applications : Radiotracer for positron emission tomography (PET).

3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Substituted Pyridinyl-Pyrazol-amines

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine

- Structure : Combines pyridine and pyrazole rings with CF₃ and methyl groups.

- Properties: Molecular weight 276.64 g/mol; H-bond acceptors = 6, donors = 1. The CF₃ group enhances membrane permeability but may reduce solubility .

- Applications : Investigated in agrochemical research for insecticidal activity.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Applications |

|---|---|---|---|---|---|

| 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-amine | C₈H₁₀ClFN₂ | 188.63 | Cl, F, -NH₂ | ~1.8 | Pharmaceutical intermediates |

| 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | C₈H₉ClFNO | 189.62 | Cl, F, -OH | ~1.2 | Synthetic precursor |

| N-(3-[18F]fluoro-5-tetrazinyl-benzyl)propan-1-amine | C₁₁H₁₃F₃N₆ | 298.26 | ¹⁸F, tetrazine | ~2.0 | PET imaging |

| 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | C₇H₉ClF₃N₃ | 227.61 | Cl, CF₃, -NH₂ | ~2.5 | Agrochemical research |

Research Findings and Implications

- Synthetic Accessibility : The chloro-fluoro-pyridine scaffold is synthetically tractable via nucleophilic aromatic substitution or cross-coupling, as seen in patents for related amines .

- Biological Activity : Propan-1-amine derivatives exhibit varied pharmacokinetics; fluorine substitution enhances blood-brain barrier penetration, while trifluoromethyl groups improve metabolic resistance .

- Limitations : Amine derivatives with high lipophilicity (e.g., logP >2.5) may face solubility challenges, necessitating formulation optimization .

Biological Activity

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine is an organic compound belonging to the class of fluorinated pyridines. Its unique structural features, including a pyridine ring with chlorine and fluorine substituents, contribute significantly to its biological activity and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism of action typically includes:

- Binding Affinity : The chloro and fluoro substituents improve the compound's ability to bind to molecular targets, influencing its pharmacological effects.

- Target Interaction : It has been shown to interact with various biomolecules, leading to different biological outcomes that are crucial for therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activity, which can be categorized as follows:

1. Antitumor Activity

- Studies have suggested that compounds similar to this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival.

2. Neuropharmacological Effects

- The compound has been investigated for its potential effects on neurodegenerative diseases, particularly through its interactions with GSK-3β (Glycogen synthase kinase 3 beta), a key regulator in various signaling pathways related to neuronal health .

3. Antimicrobial Properties

- Preliminary studies indicate potential antimicrobial activity, although detailed investigations are required to establish efficacy against specific pathogens.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing notable analogs:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(5-Chloro-2-fluoropyridin-3-YL)propan-1-amine | Different position of chloro and fluoro groups | |

| 3-Fluoro-3-(5-fluoropyridin-3-YL)propan-1-amine | Contains two fluorine atoms | |

| 2-Chloro-5-fluoropyridin-3-amines | Lacks propan side chain; simpler structure |

These comparisons highlight how specific substitution patterns influence the chemical behavior and biological interactions of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological interactions of this compound:

Study on GSK-3 Inhibition :

A significant study demonstrated that compounds with similar structures effectively inhibit GSK-3α/β, showcasing high binding affinities (IC50 values in the nanomolar range). This inhibition is linked to therapeutic effects in neurodegenerative diseases .

Anticancer Activity Investigation :

Another research effort evaluated the anticancer properties by testing against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.